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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

Cat. No.: B1302007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-(Pyrrolidin-1-yl)phenol (CAS No: 4787-77-3), a molecule of interest in medicinal

chemistry and materials science. This document summarizes nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, and presents standardized

experimental protocols for acquiring these spectra.

Core Spectroscopic Data
The following sections and tables summarize the essential spectroscopic data for 2-
(Pyrrolidin-1-yl)phenol. It should be noted that where specific experimental data is not

publicly available, predicted values based on established principles and data from analogous

structures are provided to offer a comparative and predictive perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the predicted ¹H and ¹³C NMR spectral data for 2-(Pyrrolidin-1-yl)phenol.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~ 8.5 - 9.5 Broad Singlet 1H Phenolic -OH

~ 6.8 - 7.2 Multiplet 4H Aromatic C-H

~ 3.2 - 3.4 Multiplet 4H Pyrrolidine N-CH₂

~ 1.9 - 2.1 Multiplet 4H Pyrrolidine -CH₂-CH₂-

Note: The chemical shift of the phenolic proton is highly dependent on solvent and

concentration. The aromatic region is expected to show a complex multiplet pattern due to

ortho substitution.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol

Chemical Shift (δ) (ppm) Assignment

~ 150 - 155 C-OH (Aromatic)

~ 135 - 140 C-N (Aromatic)

~ 115 - 125 Aromatic C-H

~ 50 - 55 Pyrrolidine N-CH₂

~ 20 - 25 Pyrrolidine -CH₂-CH₂-

Note: These are estimated chemical shifts. The exact values can vary based on the solvent

and experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

expected characteristic IR absorption bands for 2-(Pyrrolidin-1-yl)phenol are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for 2-(Pyrrolidin-1-yl)phenol
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3200 - 3600 Strong, Broad O-H Stretch Phenol

3000 - 3100 Medium C-H Stretch Aromatic

2850 - 2960 Medium C-H Stretch Aliphatic (Pyrrolidine)

1580 - 1620 Medium-Strong C=C Stretch Aromatic Ring

1450 - 1500 Medium-Strong C=C Stretch Aromatic Ring

1200 - 1300 Strong C-O Stretch Phenol

1150 - 1250 Strong C-N Stretch Aryl Amine

740 - 760 Strong
C-H Bend (out-of-

plane)

Ortho-disubstituted

Aromatic

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-(Pyrrolidin-1-yl)phenol
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m/z Ion Type Abundance Notes

163.10 [M]⁺• High

Molecular Ion

(Nominal Mass:

163.22)

162.09 [M-H]⁻ High

Deprotonated

Molecule (Negative

Ion Mode)

164.11 [M+H]⁺ High
Protonated Molecule

(Positive Ion Mode)

186.09 [M+Na]⁺ Medium Sodium Adduct

120 Fragment Ion High

Likely loss of C₃H₇

(propyl radical) from

the pyrrolidine ring

Data sourced from PubChem CID 2734845 and predicted values from PubChemLite.[1]

Experimental Protocols & Workflows
To ensure reproducibility and accuracy, the following sections detail standardized

methodologies for the spectroscopic analysis of 2-(Pyrrolidin-1-yl)phenol.

General Spectroscopic Analysis Workflow
The logical flow for the characterization of a novel or synthesized compound like 2-(Pyrrolidin-
1-yl)phenol typically follows a set sequence of spectroscopic analyses to confirm its identity

and purity.
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Caption: A typical workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of solid 2-(Pyrrolidin-1-yl)phenol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube.

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H

NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, which is less sensitive,

several hundred to thousands of scans may be necessary, often utilizing proton decoupling

to simplify the spectrum and enhance signal-to-noise.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

FT-IR Spectroscopy Protocol (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. A background spectrum of the clean, empty crystal should

be collected.

Sample Application: Place a small amount of solid 2-(Pyrrolidin-1-yl)phenol powder directly

onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal surface.

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The collected sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-(Pyrrolidin-1-yl)phenol (e.g., 1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Method:

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in splitless

mode.

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film

thickness).

Oven Program: Start at an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp

up to 280-300°C at a rate of 10-20°C/min.

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

MS Method:

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to

~230°C.

Mass Analyzer: Scan a mass range from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to 2-(Pyrrolidin-1-yl)phenol in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and characteristic fragment ions. Compare the obtained spectrum with a reference library

(e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1302007#spectroscopic-data-of-2-pyrrolidin-1-yl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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